
N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a methylthio group at the 2-position of the pyrimidine ring and a cyclopropanamine moiety attached to the 5-position via a methyl bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio donor.
Attachment of the Cyclopropanamine Moiety: The final step involves the alkylation of the pyrimidine ring with cyclopropanamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
- 2-(Methylsulfonyl)-4-(3-pyridyl)pyrimidine
Uniqueness
N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine is unique due to the presence of the cyclopropanamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and may contribute to its specific interactions with molecular targets.
Eigenschaften
Molekularformel |
C9H13N3S |
|---|---|
Molekulargewicht |
195.29 g/mol |
IUPAC-Name |
N-[(2-methylsulfanylpyrimidin-5-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C9H13N3S/c1-13-9-11-5-7(6-12-9)4-10-8-2-3-8/h5-6,8,10H,2-4H2,1H3 |
InChI-Schlüssel |
LPOLFPRQJFHCBG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C(C=N1)CNC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


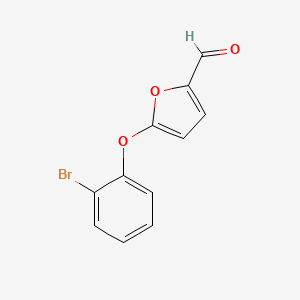
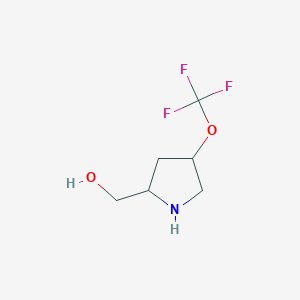
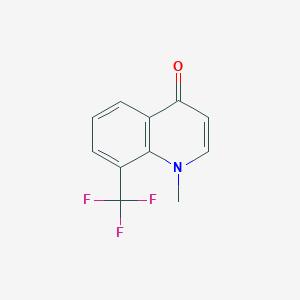
![1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11806709.png)



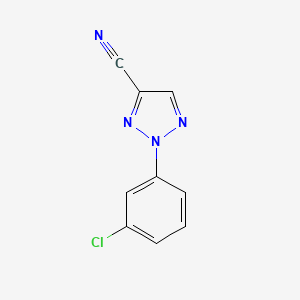
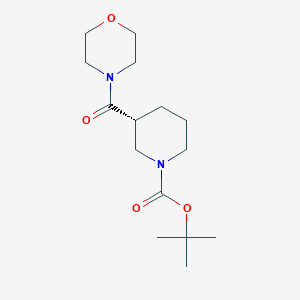
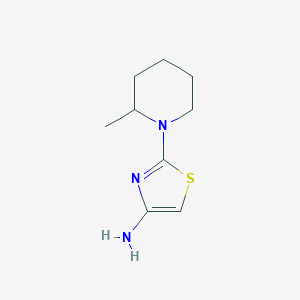

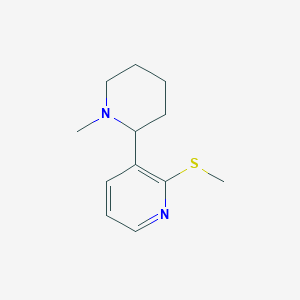
![4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11806777.png)

